4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide
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Overview
Description
4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indazole moiety, making it of interest for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide typically involves multiple stepsThe final step involves coupling the indazole derivative with 4-aminobenzamide under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used in studies to understand the biological activity of fluorinated indazole derivatives.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The fluorinated indazole moiety can bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-ylacetic acid: Shares a similar core structure but with an acetic acid group instead of a propanoyl group.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.
Indole Derivatives: Compounds like indole-3-carboxylic acid share structural similarities and are used in various biological studies.
Uniqueness
The uniqueness of 4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide lies in its specific combination of functional groups and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H18FN5O3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C21H18FN5O3/c1-11-14(9-10-17(28)25-13-7-5-12(6-8-13)19(23)29)21(30)27-20(24-11)18-15(22)3-2-4-16(18)26-27/h2-8,26H,9-10H2,1H3,(H2,23,29)(H,25,28) |
InChI Key |
ICWAMAMJYJIHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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